molecular formula C12H9NOS B2383102 3-(Allyloxy)-1-benzothiophene-2-carbonitrile CAS No. 303985-36-6

3-(Allyloxy)-1-benzothiophene-2-carbonitrile

Cat. No.: B2383102
CAS No.: 303985-36-6
M. Wt: 215.27
InChI Key: QDIHICWZFCKWGC-UHFFFAOYSA-N
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Description

3-(Allyloxy)-1-benzothiophene-2-carbonitrile (CAS 303985-36-7) is a chemical compound offered as a molecular building block for research and development applications. It belongs to the class of benzothiophene carbonitriles, which are privileged structures in medicinal and materials chemistry. Benzothiophene derivatives are frequently investigated for their potential biological activities and serve as key intermediates in organic synthesis . As a functionalized building block, this compound can be utilized in various chemical transformations, including cross-coupling reactions, which are valuable methods for constructing complex molecules for pharmaceutical and materials science research . The allyloxy substituent provides a reactive handle for further synthetic modification, such as in the synthesis of more complex heterocyclic systems . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this compound in a laboratory setting following all appropriate safety protocols.

Properties

IUPAC Name

3-prop-2-enoxy-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c1-2-7-14-12-9-5-3-4-6-10(9)15-11(12)8-13/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIHICWZFCKWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(SC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-1-benzothiophene-2-carbonitrile typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives or the use of palladium-catalyzed cross-coupling reactions.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced via an allylation reaction. This involves the reaction of the benzothiophene derivative with an allyl halide in the presence of a base such as potassium carbonate.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-1-benzothiophene-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

3-(Allyloxy)-1-benzothiophene-2-carbonitrile serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Producing sulfoxides or sulfones.
  • Reduction : Converting the carbonitrile group to amines or other functional groups.
  • Substitution : The allyloxy group can be replaced with other functional groups through nucleophilic substitution.

Biological Activities

Research indicates that this compound exhibits potential antimicrobial and anticancer properties . It has been studied for its interaction with specific molecular targets, which may lead to modulation of biochemical pathways relevant to disease treatment.

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation and may be useful in developing new cancer therapies.
  • Antimicrobial Properties : Preliminary studies suggest it may possess activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Pharmaceutical Applications

There is ongoing research into the use of this compound as a pharmaceutical intermediate . Its unique structure could lead to the development of novel drugs targeting diseases associated with receptor tyrosine kinases, such as Anaplastic Lymphoma Kinase (ALK) related conditions.

Industrial Applications

In addition to its scientific applications, this compound is also relevant in industrial contexts:

  • Material Development : It can be used in creating new materials, particularly in polymer chemistry.
  • Dyes and Pigments : The compound serves as a precursor in synthesizing various dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
This compound Benzothiophene 3-allyloxy, 2-nitrile Kinase inhibition, fluorescence
6-(Allyloxy)-1-benzothiophene-2-carbonitrile Benzothiophene 6-allyloxy, 2-nitrile Moderate enzyme inhibition
2-[(2-Chlorobenzylidene)amino]-...carbonitrile Tetrahydrobenzothiophene 2-chlorobenzylidene, 3-nitrile Antimicrobial activity
3-Oxo-1,3-dihydro-2-benzofuran-1-carbonitrile Benzofuran 3-oxo, 1-nitrile Photodynamic therapy agent
3-Amino-1-(4-fluorophenyl)-...carbonitrile Chromene 4-fluorophenyl, 7-methoxy, 2-nitrile COX-2 inhibition, metabolic stability

Biological Activity

3-(Allyloxy)-1-benzothiophene-2-carbonitrile, with the CAS number 303985-36-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its applications in scientific research.

  • Molecular Formula: C12H9NOS
  • Molecular Weight: 215.27 g/mol
  • LogP (Partition Coefficient): 3.6, indicating moderate lipophilicity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant strains. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against breast and lung cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.

The biological activity of this compound can be attributed to its interaction with specific molecular targets in the body:

  • Receptor Interaction: It is believed to modulate the activity of certain receptors involved in cell signaling pathways, particularly those associated with apoptosis and cell cycle regulation.
  • Enzyme Inhibition: The compound may inhibit enzymes that are crucial for cancer cell survival and proliferation, leading to reduced tumor growth .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus15
Escherichia coli20
AnticancerMCF-7 (Breast Cancer)10
A549 (Lung Cancer)12

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In a laboratory setting, researchers investigated the effects of this compound on human breast cancer cells. The study revealed that treatment with varying concentrations led to increased apoptosis rates and decreased viability, providing insights into its therapeutic potential for breast cancer treatment.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-(Allyloxy)-1-benzothiophene-2-carbonitrile?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on a benzothiophene-2-carbonitrile scaffold. For example, introducing the allyloxy group at the 3-position may involve reacting 3-hydroxy-1-benzothiophene-2-carbonitrile with allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions . Optimization of reaction conditions (solvent polarity, temperature) is critical to minimize side products like over-alkylation or isomerization . Computational tools, such as AI-powered synthesis planning (e.g., Reaxys or Pistachio), can predict feasible pathways and validate reaction feasibility .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the allyloxy group’s presence (e.g., allylic protons at δ 4.5–5.5 ppm and nitrile carbon at δ 115–120 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement, critical for confirming regioselectivity in substitution reactions .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Accelerated stability studies under thermal (40–60°C), photolytic (UV exposure), and hydrolytic (pH 3–9) conditions are recommended. Monitor degradation via HPLC and compare retention times with synthetic impurities. Stability in polar aprotic solvents (e.g., DMSO) is often higher than in protic solvents .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or isomerization. For example, allyloxy groups may undergo [2,3]-sigmatropic rearrangements under acidic conditions, altering bioactivity. Use HPLC-DAD/ELSD to detect isomers and LC-MS to confirm purity . Parallel synthesis of isomers and comparative bioassays (e.g., antimicrobial MIC tests) can isolate active species .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like cycloadditions or nucleophilic attacks. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic interactions . Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinases or PD-L1) .

Q. How does the allyloxy group influence the compound’s electronic properties compared to methoxy or propoxy analogs?

  • Methodological Answer : Substituent effects are quantified via Hammett σ constants and spectroscopic shifts. Allyloxy groups exhibit resonance donation (+R effect), lowering the nitrile’s electrophilicity compared to electron-withdrawing groups (e.g., nitro). Compare UV-Vis absorption maxima and redox potentials (cyclic voltammetry) to correlate structure-activity relationships .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer : Low solubility in common solvents (e.g., ethanol, acetone) complicates crystallization. Use mixed-solvent systems (e.g., DCM/hexane) or vapor diffusion methods. Co-crystallization with carboxylic acids (e.g., fumaric acid) improves lattice stability. Single-crystal XRD confirms π-π stacking and hydrogen-bonding interactions critical for crystal packing .

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